
Vipadenant
Vue d'ensemble
Description
Le vipadénant est un antagoniste sélectif du récepteur adenosinique A2a. Il a été initialement développé par Vernalis en tant que médicament oral pour le traitement de la maladie de Parkinson. Le composé a montré un potentiel dans la perturbation des mécanismes immunosuppresseurs dans la protection tumorale, ce qui en fait un candidat prometteur pour les thérapies combinées dans le traitement du cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du vipadénant implique plusieurs étapes, notamment la formation d'un noyau triazolopyrimidine. Les étapes clés impliquent généralement:
Formation du cycle triazole: Ceci est réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Réactions de substitution: Divers substituants sont introduits sur le cycle triazole pour former le composé final.
Méthodes de production industrielle
La production industrielle du vipadénant implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus comprend l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Les techniques courantes utilisées comprennent:
Chromatographie liquide: Pour la purification des intermédiaires et du produit final.
Spectrométrie de masse: Pour surveiller la progression de la réaction et garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Metabolic Pathways
The primary metabolic pathways identified for Vipadenant include:
-
Mono-oxidation : This occurs at the 2,4-dimethylaniline moiety, resulting in the formation of several metabolites.
-
Glucuronidation : This phase II metabolic reaction involves the conjugation of glucuronic acid to the drug or its metabolites.
-
Reduction : Some metabolites exhibit reduced forms following oxidation.
Identification of Metabolites
A detailed analysis using Time-of-Flight Mass Spectrometry (TOF-MS/MS) has led to the identification of several key metabolites:
Metabolite | m/z Value | Description |
---|---|---|
M1 | 514 | Mono-oxidation and mono-glucuronidation product |
M2 | 203 | Resulting from the neutral loss of |
M3 | 338 | Mono-oxidation product |
M6 | 336 | Mono-oxidation followed by reduction |
The fragmentation patterns observed during TOF-MS/MS analysis suggest that the metabolism predominantly occurs at specific sites within the 2,4-dimethylaniline moiety .
-
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The bioavailability of this compound was determined to be approximately 30.4% in rat models, indicating moderate absorption characteristics .
Key Pharmacokinetic Parameters
The following table summarizes important pharmacokinetic parameters derived from studies on this compound:
Parameter | Value |
---|---|
Half-life (T1/2) | 65.2 ± 20.2 minutes |
Maximum concentration (Cmax) | 296.0 ± 87.3 ng/mL |
Area Under Curve (AUC) | 53196.4 ± 4067.6 min·ng/mL |
These parameters are crucial for understanding the dosing regimens necessary for effective therapeutic outcomes in clinical settings .
This compound represents a promising candidate in the field of neurology, particularly for treating Parkinson's disease through its action as an adenosine A2A receptor antagonist. The comprehensive analysis of its chemical reactions and metabolic pathways has provided valuable insights into its pharmacokinetic properties and potential efficacy as a therapeutic agent.
Further research is essential to explore its full clinical potential and optimize its use in therapeutic applications, particularly concerning dosage and administration strategies to maximize receptor occupancy and minimize side effects .
Applications De Recherche Scientifique
Vipadenant, previously known as BIIB014, is a selective adenosine A2A receptor antagonist that has been investigated for its potential therapeutic applications, particularly in Parkinson's disease (PD) . Adenosine A2A receptor antagonists, like this compound, represent a novel approach to treating Parkinson's disease .
Parkinson's Disease
- This compound has been studied for its ability to occupy A2A receptors in the human brain, with receptor occupancy related to both dose and plasma levels . Clinical trials have explored its antiparkinsonian activity .
- An open-label positron emission tomography (PET) study showed that this compound occupies A2A receptors in the human brain, with receptor occupancy related to the dose and plasma levels . The estimated receptor occupancy in brain regions of interest varied from 74% to 94% at the lowest daily dose (2.5 mg) and reached saturation in all regions at 100 mg .
- In rats, this compound (3 and 10 mg/kg, p.o.) increased contralateral rotations in 6-OHDA lesioned rats .
- A study using PET to compare [C]SCH442416 uptake before and after blockade with daily oral this compound (2.5-100 mg/d for 10 or 11 days) in healthy volunteers (n = 15) estimated receptor occupancy in brain regions of interest, particularly the putamen, by kinetic modeling of PET data .
Other Potential Applications
Mécanisme D'action
Vipadenant exerts its effects by selectively antagonizing the adenosine A2a receptor. This receptor is involved in various physiological processes, including the regulation of immune responses. By blocking this receptor, this compound can enhance the immune system’s ability to target and destroy cancer cells. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and modulation of immune cell activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Istradéfylline: Un autre antagoniste du récepteur adenosinique A2a utilisé dans le traitement de la maladie de Parkinson.
Préladénant: Un antagoniste sélectif du récepteur adenosinique A2a étudié pour son potentiel dans le traitement de la maladie de Parkinson.
Tozadénant: Un autre composé de la même classe, avec des applications thérapeutiques similaires.
Unicité
Le vipadénant est unique en raison de sa haute sélectivité pour le récepteur adenosinique A2a et de son utilisation potentielle dans les thérapies combinées pour le traitement du cancer. Contrairement à certains autres composés, le vipadénant a montré des résultats prometteurs dans les études précliniques et cliniques pour les applications neurologiques et oncologiques .
Activité Biologique
Vipadenant, also known as BIIB014, is a selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated primarily for its potential therapeutic effects in Parkinson's disease (PD) and other neurological disorders. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and receptor interactions based on diverse research findings.
Pharmacokinetics
The pharmacokinetic (PK) profile of this compound has been characterized in various studies, particularly in animal models. Key findings include:
- Bioavailability : The average bioavailability of this compound in rats was found to be approximately 30.4% ± 8.9% .
- Clearance : this compound exhibited low to moderate clearance rates in pharmacokinetic studies, indicating a prolonged presence in the systemic circulation .
- Half-Life : The half-life (T1/2) of this compound was reported to be around 65.2 minutes following oral administration at a dose of 2 mg/kg .
Table 1: Summary of Pharmacokinetic Parameters
Study | Dose (mg/kg) | T1/2 (min) | Cmax (ng/mL) | AUC (min ng/mL) | Bioavailability (%) |
---|---|---|---|---|---|
Rat | 2 | 65.2 ± 20.2 | 229.7 ± 88.0 | 16716.4 ± 7245.0 | 30.4 ± 8.9 |
Rat | 5 | 115.6 ± 59.0 | 296.0 ± 87.3 | 53196.4 ± 4067.6 | Not reported |
Metabolic Pathways
The metabolism of this compound has been extensively studied using liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS). Several metabolites have been identified, indicating that this compound undergoes significant biotransformation.
- Key Metabolites : The primary metabolite M1 was identified as a mono-oxidation and glucuronidation product, with a mass-to-charge ratio (m/z) of 514 . Other metabolites include:
- M3 : Mono-oxidation products with m/z values indicating various metabolic modifications.
- M6 : Suggestive of mono-oxidation followed by reduction.
Table 2: Identified Metabolites of this compound
Metabolite | m/z | Description |
---|---|---|
M1 | 514 | Mono-oxidation & mono-glucuronidation |
M3 | 338 | Mono-oxidation |
M6 | 336 | Mono-oxidation followed by reduction |
Receptor Binding and Biological Activity
This compound's primary mechanism of action involves antagonism at the A2A receptors, which play a significant role in various neuroprotective and neuroinflammatory processes.
- Receptor Occupancy : An open-label positron emission tomography (PET) study demonstrated that this compound effectively occupies A2A receptors in the human brain, with occupancy levels correlating with both dose and plasma concentrations .
- Effects on Catalepsy : In vivo studies indicated that this compound produces a dose-dependent reduction in catalepsy in animal models, suggesting its potential to ameliorate motor symptoms associated with PD .
Clinical Implications and Case Studies
Despite promising preclinical results, clinical development for this compound faced challenges due to safety concerns, leading to the discontinuation of further trials . However, it remains a subject of interest for its potential benefits in managing PD-related symptoms.
Case Study Insights
- Phase II Trials : Initial trials showed positive outcomes regarding motor function improvement; however, adverse effects led to limited human testing .
- Comparison with Other A2A Antagonists : Other compounds like istradefylline have progressed further in clinical development, highlighting the competitive landscape for A2A receptor antagonists targeting PD .
Propriétés
IUPAC Name |
3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBCDPYXDGTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196103 | |
Record name | Vipadenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442908-10-3 | |
Record name | Vipadenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vipadenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vipadenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIPADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.